6-Desamino-6-oxo Phenazopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-phenyldiazenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOBYFDTVSUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 6 Desamino 6 Oxo Phenazopyridine
Retrosynthetic Analysis for 6-Desamino-6-oxo Phenazopyridine (B135373)
A retrosynthetic analysis of 6-Desamino-6-oxo Phenazopyridine provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comnih.gov The primary disconnection strategy for this compound involves the cleavage of the azo bond, which is a common and reliable method for the synthesis of azo compounds. This leads to two key precursors: a diazonium salt derived from an aniline (B41778) derivative and a pyridinone coupling partner.
Further disconnection of the pyridinone precursor reveals simpler starting materials. A common approach to the synthesis of 2,6-disubstituted pyridinones involves the condensation of a β-ketoester with an amine, followed by cyclization. This leads to a retrosynthetic pathway that starts from simple and readily available building blocks.
Table 1: Key Disconnections in the Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursors |
| This compound | Azo bond cleavage | Phenyl diazonium salt and 2-amino-6-hydroxypyridine |
| 2-Amino-6-hydroxypyridine | C-N and C-C bond cleavage | β-ketoester and an ammonia (B1221849) source |
Classical Synthetic Routes to this compound Analogues
Classical synthetic methods provide a robust foundation for the synthesis of the this compound scaffold. These methods have been widely used for the preparation of a variety of azo dyes and heterocyclic compounds.
Diazotization and Coupling Reactions in the Synthesis of this compound Scaffolds
The cornerstone of phenazopyridine synthesis is the diazotization of an aromatic amine followed by an azo coupling reaction. youtube.com In the context of this compound, this involves the reaction of a phenyl diazonium salt with a suitable pyridinone derivative.
The synthesis of the diazonium salt is typically achieved by treating an aniline derivative with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is then coupled with the pyridinone component in a solution with controlled pH. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich pyridinone ring is the nucleophile. nih.gov
Table 2: Typical Reaction Conditions for Diazotization and Azo Coupling
| Step | Reagents | Conditions |
| Diazotization | Aniline derivative, Sodium Nitrite, Hydrochloric Acid | 0-5 °C |
| Azo Coupling | Diazonium salt solution, Pyridinone derivative, Base (e.g., Sodium Acetate) | 0-10 °C, controlled pH |
Cyclization and Functional Group Interconversion Approaches for this compound
The pyridinone core of this compound can be constructed through various cyclization strategies. A common method for the synthesis of 6-oxo-1,6-dihydropyridines involves the condensation of a 1,3-dicarbonyl compound with an amine. nih.gov For instance, the reaction of an appropriately substituted β-ketoester with an ammonia source can lead to the formation of the desired pyridinone ring after cyclization and dehydration.
Functional group interconversions can also be employed to introduce or modify substituents on the phenazopyridine scaffold. For example, a nitro group on the phenyl ring can be reduced to an amino group, which can then be further modified. Similarly, the oxo group on the pyridinone ring can potentially be derivatized, although this is less common for this class of compounds.
Advanced Synthetic Methodologies for this compound and Its Derivatives
Modern synthetic chemistry offers advanced methodologies that can provide more efficient and selective routes to this compound and its derivatives. These methods often involve the use of catalysts and stereoselective techniques.
Catalytic Approaches in the Synthesis of this compound
While classical diazotization is effective, catalytic methods can offer milder reaction conditions and broader functional group tolerance. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned for the formation of the C-N bond in the azo linkage, although this is a less conventional approach for azo compound synthesis. mdpi.com More relevant are catalytic methods for the synthesis of the pyridinone core. For instance, transition metal-catalyzed cyclization reactions could provide alternative and potentially more efficient routes to the 6-oxo-1,6-dihydropyridine intermediate. nih.gov
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
If the this compound molecule contains chiral centers, for instance, through substitution on the phenyl or pyridinone rings, the synthesis of single enantiomers becomes a critical aspect. This can be achieved through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture.
Stereoselective synthesis aims to create a specific stereoisomer directly. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, a chiral auxiliary attached to one of the precursors could direct the formation of a specific enantiomer during the cyclization or coupling step. youtube.com
Alternatively, a racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers through chiral resolution. wikipedia.orgtaylorandfrancis.compharmtech.com Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral chromatography. nih.gov
Table 3: Comparison of Stereoselective Synthesis and Chiral Resolution
| Method | Principle | Advantages | Disadvantages |
| Stereoselective Synthesis | Direct formation of a single enantiomer | High efficiency, avoids loss of material | Requires development of specific chiral methods |
| Chiral Resolution | Separation of a racemic mixture | Applicable to a wide range of compounds | Maximum 50% yield for the desired enantiomer (without racemization) |
Purification and Isolation Techniques for Synthetic this compound
The purification of this compound, an azo compound, is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. The methodologies employed are largely based on established techniques for the purification of phenazopyridine and related azo dyes. These methods leverage the physicochemical properties of the target compound, such as polarity and solubility, to achieve a high degree of purity.
Detailed research findings indicate that a multi-step purification approach is often necessary. This typically involves a combination of extraction, chromatography, and crystallization.
Following the initial synthesis, a primary purification step often involves the extraction of the crude product. The azo/hydrazo compounds can be precipitated by cooling the reaction mixture. This precipitate is then filtered and washed. Subsequent extraction with an organic solvent, such as chloroform, can be used to selectively dissolve the desired azo compound, leaving behind some impurities. The solvent is then evaporated to yield a more concentrated product. jfda-online.com
Chromatographic Methods:
Chromatography is a powerful tool for the separation of closely related compounds. For phenazopyridine analogs and other azo dyes, several chromatographic techniques have proven effective.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique that can be scaled up to a preparative level for purification. nih.gov Reversed-phase HPLC, in particular, is a common choice. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. A study on the impurity profile of phenazopyridine hydrochloride utilized a reversed-phase HPLC method with an isocratic mobile phase system of acetonitrile (B52724) and an acetate (B1210297) buffer (pH 4) in a 1:1 ratio. jfda-online.com This approach allows for the effective separation of phenazopyridine from its degradation products and impurities. For the specific purification of this compound, a similar system would likely be adapted, with optimization of the mobile phase composition and gradient to achieve the best resolution.
Column Chromatography: For larger scale purifications, column chromatography is a practical and effective method. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and the eluting solvent system is crucial. The polarity of the solvent is gradually increased to elute compounds with increasing polarity. The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
Countercurrent Chromatography (CCC): This is a liquid-liquid chromatography technique that has been successfully used for the purification of water-soluble azo dyes. tandfonline.com It involves the continuous extraction of an aqueous solution of the dye with a suitable organic mobile phase, which can remove impurities and allow for the purification of larger quantities in a single run. tandfonline.com
Crystallization:
Crystallization is a fundamental and highly effective technique for the final purification of solid organic compounds. The selection of an appropriate solvent or solvent system is paramount. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the mother liquor. For azo compounds, crystallization from an ethanol/water mixture has been reported to be an effective purification method. jfda-online.com Another approach involves recrystallization from a suitable organic solvent. google.com
Table of Purification Techniques
| Technique | Description | Application for Azo Compounds |
|---|---|---|
| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Initial cleanup of crude reaction mixtures to remove highly polar or nonpolar impurities. jfda-online.com |
| Preparative HPLC | A chromatographic technique used to purify and isolate compounds from a mixture on a larger scale than analytical HPLC. | High-resolution separation of the target compound from closely related impurities and isomers. nih.gov |
| Column Chromatography | A method used to purify individual chemical compounds from mixtures of compounds based on differential adsorption of compounds to the adsorbent. | Scalable purification of gram to kilogram quantities of the product. researchgate.net |
| Crystallization | A process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Final purification step to obtain a highly pure, crystalline solid product. jfda-online.comgoogle.com |
Advanced Structural Characterization and Spectroscopic Analysis of 6 Desamino 6 Oxo Phenazopyridine
Spectroscopic Fingerprinting of 6-Desamino-6-oxo Phenazopyridine (B135373)
Spectroscopic fingerprinting provides a unique pattern of signals that is characteristic of a molecule's structure. This section explores the use of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy to create a detailed spectroscopic profile of 6-Desamino-6-oxo Phenazopyridine.
As of the current literature review, detailed ¹H and ¹³C NMR spectroscopic data for the complete structural assignment of this compound are not publicly available. The successful synthesis and isolation of this compound would be a prerequisite for its analysis by NMR.
Theoretical calculations could provide predicted chemical shifts, which would be invaluable for future experimental work. Such in-silico studies would likely involve Density Functional Theory (DFT) calculations to model the molecule's geometry and electronic environment, thereby predicting the resonance frequencies of the hydrogen and carbon nuclei.
Mass spectrometry is a powerful technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, also identified as 2-amino-3-(phenylazo)-6-pyridinol or 6OL-PAP, mass spectral data has been reported.
The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular mass of 214 g/mol . researchgate.net The fragmentation pattern provides significant structural information. Key fragment ions are observed at m/z values of 137, 109, 92, and 77. researchgate.net The loss of the phenyl moiety results in the fragment at m/z 137, while the cleavage of the azo group leads to the fragment at m/z 109. researchgate.net The fragment at m/z 92 corresponds to the loss of a hydroxyl group, and the peak at m/z 77 is indicative of the phenyl or pyridine (B92270) residue. researchgate.net
Table 1: Mass Spectrometry Data for this compound
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Identity | Citation |
| 214 | 96.6 | [M]⁺ (Molecular Ion) | researchgate.net |
| 137 | 59.6 | Loss of phenyl moiety | researchgate.net |
| 109 | 73.0 | Loss of azo group | researchgate.net |
| 92 | 29.2 | Loss of OH | researchgate.net |
| 77 | 96.6 | Phenyl or pyridine residue | researchgate.net |
This table is based on the reported mass spectrum of 2-amino-3-(phenylazo)-6-pyridinol (6OL-PAP).
Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not currently available in the scientific literature. These techniques are crucial for identifying the functional groups and vibrational modes of the molecule.
A theoretical analysis based on computational methods could predict the vibrational frequencies. For this compound, one would expect to observe characteristic IR absorption and Raman scattering bands corresponding to:
N-H stretching vibrations of the amino group.
O-H stretching of the hydroxyl group.
C=O stretching of the oxo group on the pyridine ring.
N=N stretching of the azo group.
C-N and C-C stretching vibrations within the aromatic rings.
Aromatic C-H stretching and bending modes.
Table 2: Predicted IR and Raman Vibrational Modes for this compound (Theoretical)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Amino) | 3300-3500 | IR, Raman |
| O-H Stretch (Hydroxyl) | 3200-3600 | IR |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C=O Stretch (Oxo) | 1650-1700 | IR, Raman |
| N=N Stretch (Azo) | 1400-1450 | Raman |
| C=C/C=N Stretch (Aromatic) | 1450-1600 | IR, Raman |
This table represents expected ranges and is not based on experimental data for the specific compound.
Electronic Absorption and Fluorescence Spectroscopy of this compound
Information regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound is not available in the current body of scientific literature. The extended conjugation provided by the phenylazo and pyridinol ring systems would likely result in strong absorption in the UV-Vis region. The specific wavelengths of maximum absorption (λmax) would be dependent on the solvent polarity. The fluorescence properties, including the emission spectrum and quantum yield, would provide insights into the molecule's excited state dynamics.
X-ray Crystallography for Solid-State Structure Determination of this compound
To date, no X-ray crystallographic data for this compound has been reported. This technique would be the definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. A successful single-crystal X-ray diffraction study would provide an unambiguous three-dimensional representation of the molecule.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment of this compound Derivatives
Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, the introduction of chiral centers to create derivatives of this compound would render them amenable to CD spectroscopic analysis. Such studies could provide valuable information on the stereochemistry and conformational preferences of these chiral derivatives. Currently, there are no published studies on the CD spectroscopy of chiral derivatives of this compound.
Theoretical and Computational Investigations of 6 Desamino 6 Oxo Phenazopyridine
Quantum Chemical Calculations on the Electronic Structure of 6-Desamino-6-oxo Phenazopyridine (B135373)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide insights into molecular geometry, stability, and reactivity, which are crucial for predicting the behavior of 6-Desamino-6-oxo Phenazopyridine at a molecular level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies of this compound
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) of this compound. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These structural details are paramount for understanding how the molecule might interact with biological macromolecules.
Furthermore, DFT calculations yield the ground state energy of the molecule, a critical factor in assessing its thermodynamic stability. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the location of electron-rich and electron-deficient regions. This information is invaluable for predicting sites of potential electrophilic or nucleophilic attack, thus offering clues about its reactivity and metabolic fate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are also key outputs of DFT studies. These frontier molecular orbitals are central to understanding the molecule's chemical reactivity and its electronic absorption properties.
Ab Initio Methods for Excited State Properties and Spectroscopic Predictions of this compound
While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and other more sophisticated wavefunction-based approaches, are often necessary for accurately describing the excited states of a molecule. These calculations are instrumental in predicting the spectroscopic properties of this compound, such as its ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the wavelengths at which the molecule will absorb light.
These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions to observed absorption bands. A thorough understanding of the excited state properties is crucial for applications involving light absorption, such as phototoxicity studies or the development of photosensitizing agents.
Molecular Dynamics Simulations of this compound in Solution
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not accessible from static quantum chemical calculations. By simulating the movement of this compound and its surrounding solvent molecules (typically water, to mimic physiological conditions), MD simulations can reveal how the molecule behaves in a more realistic environment.
These simulations can elucidate the conformational flexibility of the molecule, identifying the range of shapes it can adopt in solution. The interactions between this compound and solvent molecules, such as the formation and breaking of hydrogen bonds, can also be characterized. This information is critical for understanding its solubility and how it might present itself to a biological target. The stability of the compound in an aqueous environment can also be assessed by monitoring its structure and interactions over the course of the simulation.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically exploring these relationships. In a typical 3D-QSAR study, a series of related compounds, including derivatives of this compound, would be modeled. nih.gov The biological activity of these compounds would be experimentally determined and then correlated with their calculated physicochemical properties (descriptors).
These descriptors can include steric, electronic, and hydrophobic properties, which are mapped onto the molecular structures. The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. For instance, a model might reveal that increasing the electrostatic potential in a particular region of the molecule enhances its activity, guiding the design of more potent analogs. This iterative process of computational prediction and experimental validation accelerates the drug discovery process.
Prediction of Potential Molecular Interactions and Binding Sites for this compound
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Computational methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might bind to a protein or other biological macromolecule. In a molecular docking study, the three-dimensional structure of the compound is computationally "docked" into the binding site of a known protein target.
The docking algorithm samples a vast number of possible binding poses and scores them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. These predictions can then be used to prioritize compounds for experimental testing and to guide the design of derivatives with improved binding affinity and selectivity. For example, based on a docking pose, a chemist might decide to add a specific functional group to the molecule to form an additional hydrogen bond with the target protein.
Mechanistic Studies of 6 Desamino 6 Oxo Phenazopyridine at the Molecular and Cellular Level
In Vitro Biotransformation Pathways of 6-Desamino-6-oxo Phenazopyridine (B135373) in Hepatic and Renal Cell Lines
This compound may be a novel, theoretical, or proprietary molecule not yet described in publicly accessible scientific literature. Therefore, the content for the requested article cannot be created.
Enzymatic Systems Involved in 6-Desamino-6-oxo Phenazopyridine Biotransformation
Detailed research specifically identifying the enzymatic systems involved in the biotransformation of this compound is not extensively available in the public domain. However, insights can be drawn from the metabolic pathways of its parent compound, phenazopyridine. The metabolism of phenazopyridine is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. evitachem.com
Studies on phenazopyridine indicate that its metabolism involves two primary routes: hydroxylation and cleavage of the azo bond. evitachem.com Hydroxylation of both the phenyl and pyridyl rings is a significant metabolic pathway. In humans, the major metabolite of phenazopyridine is 5-hydroxyl phenazopyridine. This suggests the involvement of cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases responsible for the oxidative metabolism of a wide array of xenobiotics.
The cleavage of the azo bond in phenazopyridine results in the formation of aniline (B41778) and triaminopyridine. This reductive cleavage is likely mediated by azo-reductases, which can be of both hepatic and extra-hepatic origin, including gut microflora. While the specific enzymes that would act on this compound have not been characterized, it is plausible that similar enzymatic systems, particularly CYP enzymes for hydroxylation and potentially reductases, would be involved in its biotransformation.
Metabolites of the Parent Compound Phenazopyridine
| Metabolite | Percentage of Urinary Excretion |
|---|---|
| Unchanged Phenazopyridine | ~41% |
| p-Aminophenol (PAP) | 24% |
| N-acetyl-p-aminophenol (Acetaminophen) | 18% |
| Aniline | ~6.9% |
| 5-hydroxyl PAP | 48.3% (of dose in a separate study) |
Data derived from studies on the parent compound, phenazopyridine.
Modulation of Cellular Pathways by this compound in Preclinical Models
Direct studies on the modulation of cellular pathways by this compound are not currently present in published literature. The following sections are based on the known cellular effects of the parent compound, phenazopyridine, which may or may not be representative of its 6-desamino-6-oxo derivative.
Effects on Gene Expression and Protein Regulation by this compound
There is a lack of specific research data concerning the effects of this compound on gene expression and protein regulation.
Signaling Pathway Modulation by this compound
While information specific to this compound is unavailable, research on phenazopyridine has revealed its activity as a kinase inhibitor, which suggests a mechanism for modulating cellular signaling pathways. Kinases are pivotal enzymes that regulate a vast number of cellular processes through the phosphorylation of proteins.
Phenazopyridine has been shown to induce changes in the activity of several kinases in pluripotent stem cells, notably impacting:
Mitogen-Activated Protein Kinases (MAPKs)
Cyclin-Dependent Kinases (CDKs)
AKT pathway kinases
Further investigation into the physical interaction of phenazopyridine with a panel of human kinases identified specific targets. This provides a potential framework for understanding how phenazopyridine and its derivatives might exert their effects at a cellular level.
Kinase Inhibition Profile of the Parent Compound Phenazopyridine
| Kinase Target | Affinity (Kd) | Potential Cellular Role |
|---|---|---|
| GAK (Cyclin G-associated kinase) | 760 nM | Involved in intracellular trafficking and clathrin-mediated endocytosis. |
| PI4KB (Phosphatidylinositol 4-kinase beta) | Sub-micromolar | Regulates trafficking from the Golgi apparatus. |
| PIP4K2C (Phosphatidylinositol-4-phosphate 5-kinase type 2 gamma) | Sub-micromolar | Part of a pathway that can lead to AKT phosphorylation. |
| RIOK2 (RIO kinase 2) | Lower affinity | Involved in ribosome biogenesis and cell cycle progression. |
Data derived from studies on the parent compound, phenazopyridine.
The inhibition of phosphatidylinositol kinases (PIKs) like PI4KB and PIP4K2C is particularly noteworthy. These enzymes are crucial components of signaling pathways that govern cell growth, metabolism, and nociception. The inhibition of PIP4K2C by phenazopyridine has been linked to a reduction in AKT phosphorylation, suggesting an impact on the PI3K/AKT signaling pathway, which is fundamental to many aspects of cell biology, including cell survival and proliferation.
Analytical Methodologies for 6 Desamino 6 Oxo Phenazopyridine in Research Matrices
Chromatographic Techniques for Separation and Quantification of 6-Desamino-6-oxo Phenazopyridine (B135373)
Chromatographic methods are central to the separation and quantification of 6-Desamino-6-oxo Phenazopyridine from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable for detailed analytical studies.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. Method development for this compound would likely involve a reversed-phase approach, similar to what has been successfully applied to phenazopyridine and its impurities. researchgate.net
A typical HPLC method would utilize a C18 column, which is effective for separating compounds with moderate polarity. The mobile phase composition is a critical parameter to optimize for achieving good resolution and peak shape. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly employed. researchgate.net The pH of the aqueous phase can significantly influence the retention time and selectivity, especially for ionizable compounds. researchgate.net
Validation of an HPLC method is crucial to ensure its reliability and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing blank matrices and spiked samples.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The following table outlines typical parameters for an HPLC method developed for phenazopyridine, which could serve as a starting point for the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 125 x 4.6 mm, 5 µm) | |
| Mobile Phase | Phosphate buffer:Acetonitrile (e.g., 70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at a specific wavelength (e.g., 332 nm) | |
| Linearity Range | 0.05–10.0 µg/mL | researchgate.net |
| LOD | ~0.01 µg/mL | researchgate.net |
| LOQ | ~0.05 µg/mL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is likely non-volatile, derivatization is a necessary step to increase its volatility and thermal stability. Common derivatizing agents convert polar functional groups (like -OH and -NH) into less polar, more volatile derivatives.
Key considerations for developing a GC-MS method for a derivative of this compound would include:
Choice of Derivatizing Agent: Selecting an appropriate agent that reacts efficiently and produces a stable, volatile derivative.
Optimization of Derivatization Conditions: Including reaction time, temperature, and reagent concentration.
GC Column Selection: A non-polar or medium-polarity column is often suitable for the separation of such derivatives.
MS Parameter Optimization: Including ionization energy and selection of characteristic ions for SIM mode.
The table below presents a summary of a validated GC-MS method for phenazopyridine, which could be adapted for its 6-oxo derivative.
| Parameter | Description | Reference |
| Derivatization | Not specified for parent drug, but necessary for the oxo-derivative. | |
| Column | DB-5MS | researchgate.net |
| Detection | Mass Spectrometry (Selected Ion Monitoring) | researchgate.net |
| Linearity Range | 5–500 ng/mL (for phenazopyridine) | researchgate.net |
| LOD | 0.3 ng/mL (for phenazopyridine) | researchgate.net |
| Extraction Efficiency | >90% | nih.gov |
Capillary Electrophoresis for High-Resolution Separation of this compound
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolution. For a compound like this compound, which possesses ionizable groups, CE can be a powerful analytical tool.
Different modes of CE can be employed, including capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and non-aqueous capillary electrophoresis (NACE). The choice of method depends on the physicochemical properties of the analyte and the complexity of the sample matrix. The background electrolyte (BGE) composition, including pH and the presence of additives, is a critical parameter for optimizing separation.
While specific CE methods for this compound are not documented, the principles of CE suggest its applicability. The development of a CE method would involve:
Selection of Capillary: Typically, a fused-silica capillary is used.
Optimization of BGE: Including buffer type, concentration, pH, and organic modifiers.
Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate Joule heating.
Injection Method: Hydrodynamic or electrokinetic injection.
Detection: UV-Vis detection is common, but coupling with mass spectrometry (CE-MS) can provide higher sensitivity and structural information.
CE has been successfully applied to the analysis of various pharmaceuticals and their impurities, demonstrating its potential for the analysis of this compound.
Spectrophotometric and Spectrofluorometric Analysis of this compound
Spectrophotometric and spectrofluorometric methods are often used for the quantification of compounds that possess chromophores or are fluorescent. Given the azo-pyridine structure of phenazopyridine and its derivatives, these techniques are highly relevant.
UV-Visible spectrophotometry is a straightforward and cost-effective method. The analysis is based on the principle that the analyte absorbs light at a specific wavelength. For phenazopyridine, a maximum absorbance is observed around 422 nm, and upon reaction to form an azo derivative, this can shift to around 508 nm. scholarsresearchlibrary.com A simple spectrophotometric method for phenazopyridine has been developed with a linear range of 1-15 µg/mL. scholarsresearchlibrary.com For the analysis of this compound, a wavelength scan would be necessary to determine its maximum absorbance wavelength (λmax).
Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. This technique is applicable if the compound of interest is inherently fluorescent or can be derivatized to form a fluorescent product. While the intrinsic fluorescence of this compound is not reported, methods for related compounds often involve derivatization to enhance fluorescence.
The following table summarizes key parameters for a spectrophotometric method for phenazopyridine.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 422 nm (parent), 508 nm (azo derivative) | scholarsresearchlibrary.com |
| Linearity Range | 1-15 µg/mL | scholarsresearchlibrary.com |
| Molar Absorptivity | Dependent on specific conditions | |
| Correlation Coefficient (r²) | >0.99 | scholarsresearchlibrary.com |
Electroanalytical Techniques for Detection of this compound
Electroanalytical techniques are based on the measurement of an electrical property (such as current, potential, or charge) of a solution containing the analyte. These methods can be highly sensitive, selective, and cost-effective. For a compound like this compound, which is expected to be electroactive due to its chemical structure, techniques like voltammetry are particularly suitable.
The electrochemical behavior of phenazopyridine has been studied using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). tandfonline.com These studies have shown that phenazopyridine undergoes electrochemical oxidation at a glassy carbon electrode. tandfonline.com It is plausible that this compound would also exhibit electrochemical activity, allowing for its detection and quantification.
Development of an electroanalytical method would involve:
Choice of Working Electrode: Glassy carbon, carbon paste, or modified electrodes are common choices.
Optimization of Supporting Electrolyte: The type and pH of the electrolyte can significantly affect the electrochemical response.
Selection of Voltammetric Technique: DPV and square-wave voltammetry (SWV) often provide higher sensitivity than CV for quantitative analysis.
Validation of the Method: Including determination of linearity, detection limit, and selectivity.
A study on phenazopyridine reported a linear calibration curve in the range of 1-30 µg/mL with a minimum detectability of 0.2 ng using flow-injection analysis with amperometric detection. tandfonline.com Another study using DPV reported a detection limit of 6.3×10⁻⁹ mol/L for phenazopyridine. These findings suggest that electroanalytical methods could offer excellent sensitivity for the analysis of this compound.
The table below highlights parameters from an electroanalytical method for phenazopyridine.
| Parameter | Description | Reference |
| Technique | Flow-injection with amperometric detection | tandfonline.com |
| Working Electrode | Glassy Carbon | tandfonline.com |
| Applied Potential | +950 mV vs Ag/AgCl | tandfonline.com |
| Linearity Range | 1-30 µg/mL | tandfonline.com |
| Minimum Detectability | 0.2 ng | tandfonline.com |
Bioanalytical Method Development for this compound in Biological Research Samples (e.g., cell cultures, animal tissues)
Bioanalytical methods are essential for studying the behavior of compounds in biological systems. The development of such methods for this compound in matrices like cell cultures or animal tissues presents unique challenges, primarily due to the complexity of the matrix and the typically low concentrations of the analyte.
The development of a bioanalytical method generally follows these steps:
Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the nature of the biological matrix.
Separation and Detection: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
Method Validation: Bioanalytical methods must be rigorously validated according to guidelines from regulatory agencies like the FDA and EMA. Validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
While there are no specific bioanalytical methods published for this compound, methods for the parent drug, phenazopyridine, in plasma can serve as a valuable reference. nih.gov For example, an HPLC method for phenazopyridine in human plasma has been developed with a limit of quantification of 0.05 µg/mL. researchgate.net A GC-MS method for phenazopyridine in plasma has also been reported. researchgate.netnih.gov
Given that this compound is a potential metabolite or analog of phenazopyridine, it is reasonable to assume that similar extraction and analytical techniques would be applicable. The development of a bioanalytical assay would require careful optimization of each step to ensure reliable and accurate measurement of the compound in the specific biological matrix of interest.
Potential Applications of 6 Desamino 6 Oxo Phenazopyridine in Chemical Biology and Material Science
6-Desamino-6-oxo Phenazopyridine (B135373) as a Molecular Probe for Biological Systems
The core structure of 6-Desamino-6-oxo Phenazopyridine, the azobenzene (B91143) moiety, is renowned for its photoisomerization properties. Azo compounds can reversibly switch between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. wikipedia.orgresearchgate.net This light-induced conformational change can be harnessed to create molecular probes that report on or influence biological systems with high spatial and temporal control. researchgate.netresearchgate.net
The potential of this compound as a molecular probe lies in the functional group modifications compared to its parent compound, Phenazopyridine. The replacement of the 6-amino group with a 6-oxo group introduces a carbonyl moiety. This change in electronic and steric properties could influence the photoisomerization quantum yields and the thermal relaxation rates of the azo switch. The introduction of electron-withdrawing groups can impact the absorption spectra of both isomers. mdpi.com
Furthermore, the oxo group can participate in hydrogen bonding, potentially altering the interaction of the molecule with biological targets such as proteins or nucleic acids. The development of photoswitchable ligands based on the phenazopyridine scaffold has been explored to control biological processes like translesion synthesis by targeting protein-protein interactions. nih.govnih.gov By modifying the phenazopyridine core, as in this compound, it may be possible to fine-tune the binding affinity and selectivity for specific biological targets, creating molecular probes to study cellular pathways with external light as a trigger.
Development of Fluorescent Dyes and Stains Based on the this compound Chromophore
Azo compounds are traditionally known for their vibrant colors due to the presence of the azo chromophore (–N=N–), which absorbs light in the visible spectrum. mdpi.com However, most azobenzene derivatives are not inherently fluorescent, as the energy from light absorption is typically dissipated through non-radiative pathways, including the efficient trans-cis isomerization. aip.orgmdpi.com
Despite this general trend, recent research has focused on designing fluorescent azobenzene compounds by modifying their structure to inhibit these non-radiative decay pathways. mdpi.comrsc.org Strategies to induce fluorescence in azo dyes include the introduction of rigid structures, aggregation-induced emission, and the incorporation of the azo group into larger conjugated systems with functionalities like 1,8-naphthalimide. aip.orgmdpi.com Some azo dyes have been shown to be fluorescent in both solution and solid states, with their emission properties tunable by the choice of substituents. mdpi.com
For this compound, the presence of the pyridinone ring system in conjunction with the phenylazo group creates a distinct electronic environment. The introduction of the 6-oxo group, an electron-withdrawing moiety, can influence the energy levels of the frontier molecular orbitals. mdpi.com The potential for fluorescence would depend on how this structural modification affects the competition between radiative (fluorescence) and non-radiative decay processes. Further research into the photophysical properties of this compound is necessary to determine its fluorescence quantum yield and potential as a fluorescent dye or stain. The effect of solvent polarity and pH on its absorption and emission properties would also need to be investigated to assess its suitability for biological imaging applications. mq.edu.au
Role of this compound in Structure-Activity Relationship Studies of Azo Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a compound influences its biological activity. Phenazopyridine and its analogues have been the subject of such studies, particularly as inhibitors of protein-protein interactions in processes like translesion synthesis (TLS). nih.govnih.gov
The synthesis and evaluation of derivatives of a lead compound, like Phenazopyridine, allow researchers to probe the key molecular interactions responsible for its biological effect. This compound represents a specific modification of the Phenazopyridine scaffold. By comparing the biological activity of this derivative to the parent compound and other analogues, researchers can elucidate the role of the 6-amino group.
For instance, in the context of inhibiting the Rev1-CT protein-protein interaction, the amino groups of Phenazopyridine might be involved in crucial hydrogen bonding or electrostatic interactions with the protein. Replacing one of these amino groups with an oxo group, as in this compound, would significantly alter these potential interactions. The oxo group can act as a hydrogen bond acceptor, whereas the amino group can be a donor. A study comparing the binding affinities of Phenazopyridine and this compound to a specific target would provide direct evidence of the importance of the 6-position substituent.
A hypothetical comparison of the properties and activities of Phenazopyridine and its 6-Desamino-6-oxo derivative is presented in the table below.
| Feature | Phenazopyridine | This compound (Hypothetical) | Rationale for Difference |
| Molecular Formula | C₁₁H₁₁N₅ | C₁₁H₁₀N₄O | Replacement of -NH₂ with =O |
| Molecular Weight | 213.24 g/mol nih.gov | 214.22 g/mol | Different elemental composition |
| Hydrogen Bond Donors | 2 | 1 | Loss of one N-H bond |
| Hydrogen Bond Acceptors | 4 | 4 | Gain of one C=O, loss of one -NH₂ |
| Predicted Biological Activity | Varies with target | Likely altered activity | Change in hydrogen bonding and electronic properties |
This systematic modification and subsequent biological testing are the essence of SAR studies, and this compound serves as a valuable tool in this investigative process for azo compounds.
Exploration of this compound in Advanced Materials Research (e.g., optical materials, chemosensors)
The unique properties of azo compounds, particularly their photoresponsive nature, make them attractive candidates for the development of advanced materials. The reversible isomerization of the azo group can induce significant changes in the macroscopic properties of a material, such as its shape, color, and refractive index. wikipedia.org This has led to the use of azo dyes in applications like optical data storage and the creation of photo-responsive polymers. researchgate.netacs.org
Furthermore, the phenazopyridine scaffold could be functionalized to create chemosensors. The binding of a specific analyte to a receptor unit attached to the this compound core could modulate its electronic properties, leading to a detectable change in its absorption or fluorescence spectrum. The pyridinone ring, with its potential for metal coordination and hydrogen bonding, could be a key component in the design of such sensors. The development of azo-dye-based pH sensors has demonstrated the feasibility of this approach. rsc.org The specific structural features of this compound could be exploited to achieve selectivity for particular ions or small molecules.
Future Research Directions and Unexplored Avenues for 6 Desamino 6 Oxo Phenazopyridine
High-Throughput Screening for Novel Interactions of 6-Desamino-6-oxo Phenazopyridine (B135373)
High-throughput screening (HTS) is a powerful technology in drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets. For 6-Desamino-6-oxo Phenazopyridine, HTS campaigns can be designed to uncover novel protein interactions and pharmacological activities that are yet to be discovered.
Future HTS efforts could focus on a variety of target classes. For instance, screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases could reveal unexpected off-target effects or entirely new therapeutic applications. Given that the parent compound, phenazopyridine, is known to interact with nerve fibers, a focused screen on a panel of neuronal targets would be a logical starting point. nih.govnih.gov
Table 1: Potential High-Throughput Screening Campaigns for this compound
| Target Class | Assay Type | Potential Therapeutic Area |
| Kinases | Biochemical (e.g., FRET, Luminescence) | Oncology, Inflammation |
| GPCRs | Cell-based (e.g., Calcium flux, cAMP) | Neurology, Metabolic Disorders |
| Ion Channels | Electrophysiology (e.g., Patch-clamp) | Pain, Cardiovascular Disease |
| Nuclear Receptors | Reporter Gene Assays | Endocrinology, Metabolic Disorders |
These screening campaigns would not only identify new biological activities for this compound but also provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective analogues.
Targeted Synthesis of Libraries of this compound Analogues for Specific Research Hypotheses
Building upon the insights gained from HTS and a deeper understanding of the compound's potential targets, the targeted synthesis of analogue libraries becomes a critical next step. This approach allows for the systematic exploration of the chemical space around the this compound scaffold to test specific research hypotheses.
One promising direction is the synthesis of derivatives designed to inhibit the translesion synthesis (TLS) pathway. Research has already demonstrated that phenazopyridine derivatives can act as inhibitors of Rev1, a key protein in TLS, thereby enhancing the efficacy of chemotherapy. nih.gov A library of this compound analogues could be synthesized to optimize this activity, potentially leading to the development of novel cancer therapeutics. nih.gov Modifications could include substitutions on the phenyl and pyridine (B92270) rings to improve binding affinity and selectivity for the Rev1 protein. nih.gov
Another avenue for targeted synthesis involves the creation of probes for chemical biology research. By incorporating photo-crosslinkers or affinity tags into the this compound structure, researchers can develop tools to identify its direct binding partners within cells, further elucidating its mechanism of action.
Advanced Biotransformation Modeling and Prediction for this compound
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. For this compound, advanced biotransformation modeling and prediction can provide critical insights into its metabolic stability, potential metabolites, and possible drug-drug interactions.
The metabolism of the parent compound, phenazopyridine, is known to involve hydroxylation and azo bond cleavage, leading to metabolites such as aniline (B41778) and triaminopyridine. drugbank.comnih.gov In silico tools for metabolic prediction can be employed to generate a theoretical metabolic map for this compound. nih.govnews-medical.net These computational models can predict the likely sites of metabolism by key drug-metabolizing enzymes, such as cytochrome P450s. nih.gov
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Key Enzymes | Predicted Metabolites |
| Hydroxylation | Cytochrome P450s | Hydroxylated derivatives on phenyl and pyridine rings |
| Azo Bond Reduction | Azo-reductases | Aniline and a substituted pyridinone |
| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates |
Experimental validation of these predictions using in vitro systems, such as liver microsomes or hepatocytes, will be essential. This integrated computational and experimental approach will not only clarify the metabolic profile of this compound but also guide the design of analogues with improved pharmacokinetic properties.
Interdisciplinary Research Integrating this compound into Emerging Scientific Fields
The unique chemical properties of this compound, particularly its azo dye structure, open up possibilities for its application in a variety of interdisciplinary research areas beyond traditional pharmacology.
In the field of materials science , azo dyes are known for their use in developing photo-responsive materials and optical switches. researchgate.netjchemrev.com The photoswitchable nature of the azo bond in this compound could be harnessed to create novel biomaterials with light-controllable properties, such as drug delivery systems that release their cargo upon exposure to a specific wavelength of light.
In chemical sensor technology , the chromophoric nature of this compound could be exploited for the development of novel sensors. For instance, its interaction with specific metal ions or biomolecules could lead to a detectable color change, forming the basis of a simple and rapid diagnostic test. nih.gov
Furthermore, the principles of biocatalysis could be applied to the synthesis of this compound and its analogues. mdpi.comresearchgate.netuni-graz.at Utilizing enzymes for key synthetic steps can lead to more efficient, environmentally friendly, and stereoselective production methods, which are highly desirable in both academic and industrial settings. manufacturingchemist.comarranchemical.ie
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for scientific discovery and innovation across multiple disciplines.
Q & A
Q. How can contradictory data on metabolic pathways be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
